
17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a type of organic compound known as a halogenated alkane. These are alkanes in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine or iodine). In this case, the compound has bromine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of halogenated alkanes can be quite complex, especially for larger molecules with multiple halogen atoms. The presence of halogen atoms can significantly affect the physical and chemical properties of the molecule .Chemical Reactions Analysis
Halogenated alkanes can undergo a variety of chemical reactions, including substitution reactions, elimination reactions, and various types of addition reactions. The exact reactions that a given halogenated alkane can undergo would depend on its specific structure .Physical And Chemical Properties Analysis
Halogenated alkanes have diverse physical and chemical properties, depending on their specific structures. They tend to be more dense than non-halogenated alkanes, and they often have higher boiling points. They can also be quite stable, although some are susceptible to degradation in the environment .Applications De Recherche Scientifique
Environmental Concentrations and Toxicology of Brominated Compounds
Studies on brominated compounds, like 2,4,6-Tribromophenol, highlight their occurrence as both intermediates in the synthesis of brominated flame retardants and degradation products of these substances. They have been identified in various environmental matrices, indicating their widespread presence due to many sources. The environmental persistence and potential toxicity of these compounds necessitate further research to understand their toxicokinetics and toxicodynamics fully (Koch & Sures, 2018).
Air-Sea Flux of Bromoform
Bromoform, a significant source of atmospheric organic bromine, originates from macroalgal and planktonic sources. Its sea-to-air flux is crucial for understanding the distribution of reactive halogens in the troposphere and lower stratosphere. Research indicates that tropical, subtropical, and shelf waters are important source regions, with the global oceanic source of bromoform significantly impacting atmospheric chemistry (Quack & Wallace, 2003).
Novel Brominated Flame Retardants
The increasing application of novel brominated flame retardants (NBFRs) calls for comprehensive studies on their occurrence, environmental fate, and toxicity. High concentrations of specific NBFRs in indoor environments suggest significant human exposure potential, highlighting the need for optimized analytical methods and further research on their environmental impacts and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate of polyfluoroalkyl chemicals, which include potential perfluoroalkyl acid (PFAA) precursors, is of concern due to their persistence and toxicity. Microbial degradation studies provide insights into the transformation pathways and degradation intermediates, crucial for evaluating the environmental impact and management of these substances (Liu & Mejia Avendaño, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of halogenated alkanes is an active area of research, with scientists seeking to understand their properties, develop new synthesis methods, and find new applications for these compounds. At the same time, there is also a great deal of research aimed at mitigating the environmental and health impacts of these compounds .
Propriétés
IUPAC Name |
17-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrF13/c18-11-9-7-5-3-1-2-4-6-8-10-12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)31/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUXQPXCIDUCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrF13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895270 |
Source


|
| Record name | 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane | |
CAS RN |
155401-47-1 |
Source


|
| Record name | 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

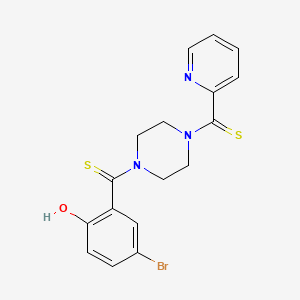
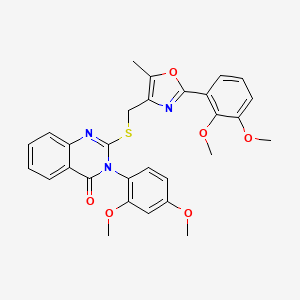

![Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B2446514.png)
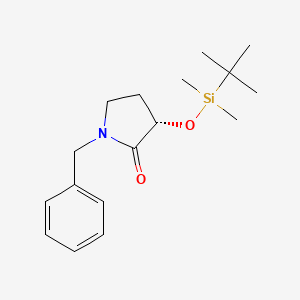
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2446517.png)
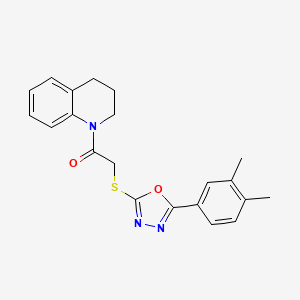
![1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone](/img/structure/B2446521.png)
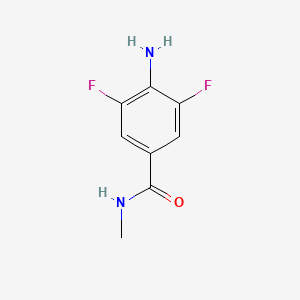
![2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2446525.png)
![N-(2,6-difluorophenyl)-2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2446527.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide](/img/structure/B2446529.png)
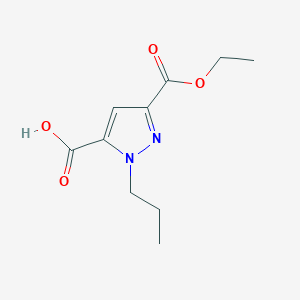
![3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446533.png)